molecular formula C7H4BrNOS B15135841 7-bromo-3aH-thieno[3,2-c]pyridin-4-one

7-bromo-3aH-thieno[3,2-c]pyridin-4-one

Cat. No.: B15135841
M. Wt: 230.08 g/mol
InChI Key: FXXWJGNYADNMFO-UHFFFAOYSA-N
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Description

7-bromo-3aH-thieno[3,2-c]pyridin-4-one is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with a bromine atom at the 7th position. It has garnered interest in scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3aH-thieno[3,2-c]pyridin-4-one can be achieved through various methods. One common approach involves the reaction of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles with methyl mercaptoacetate and hydrazine hydrate. This reaction can be performed in a one-pot or stepwise manner, leading to the formation of the desired thienopyridin-4-one derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

7-bromo-3aH-thieno[3,2-c]pyridin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thienopyridin-4-one derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

7-bromo-3aH-thieno[3,2-c]pyridin-4-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-3aH-thieno[3,2-c]pyridin-4-one is unique due to the presence of the bromine atom at the 7th position, which imparts distinct chemical reactivity and biological activity. This structural feature allows for the development of novel derivatives with potential therapeutic applications.

Properties

Molecular Formula

C7H4BrNOS

Molecular Weight

230.08 g/mol

IUPAC Name

7-bromo-3aH-thieno[3,2-c]pyridin-4-one

InChI

InChI=1S/C7H4BrNOS/c8-5-3-9-7(10)4-1-2-11-6(4)5/h1-4H

InChI Key

FXXWJGNYADNMFO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C(C=NC(=O)C21)Br

Origin of Product

United States

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